4-{2-[(3,4-Dimethylphenyl)amino]acetamido}benzoic acid
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Overview
Description
4-{2-[(3,4-Dimethylphenyl)amino]acetamido}benzoic acid is an organic compound that features a benzoic acid core substituted with an acetamido group and a dimethylphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(3,4-Dimethylphenyl)amino]acetamido}benzoic acid typically involves the following steps:
Formation of the Acetamido Intermediate: The reaction begins with the acylation of 3,4-dimethylaniline using acetic anhydride to form N-(3,4-dimethylphenyl)acetamide.
Coupling with Benzoic Acid Derivative: The acetamido intermediate is then coupled with a benzoic acid derivative, such as 4-aminobenzoic acid, under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(3,4-Dimethylphenyl)amino]acetamido}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines.
Scientific Research Applications
4-{2-[(3,4-Dimethylphenyl)amino]acetamido}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{2-[(3,4-Dimethylphenyl)amino]acetamido}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Acetamidobenzoic acid: Similar in structure but lacks the dimethylphenylamino group.
N-(3,4-Dimethylphenyl)acetamide: Similar but does not have the benzoic acid moiety.
Uniqueness
4-{2-[(3,4-Dimethylphenyl)amino]acetamido}benzoic acid is unique due to the presence of both the acetamido and dimethylphenylamino groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
4-[[2-(3,4-dimethylanilino)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-11-3-6-15(9-12(11)2)18-10-16(20)19-14-7-4-13(5-8-14)17(21)22/h3-9,18H,10H2,1-2H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYKIXSHDKQDGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC(=O)NC2=CC=C(C=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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